molecular formula C29H29N3O5 B2391765 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 894558-11-3

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2391765
CAS RN: 894558-11-3
M. Wt: 499.567
InChI Key: PFQBFIUXAZZJPG-UHFFFAOYSA-N
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Description

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H29N3O5 and its molecular weight is 499.567. The purity is usually 95%.
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Scientific Research Applications

Structural and Binding Characteristics

The scientific research on compounds structurally related to 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide has focused on understanding their spatial orientations and anion coordination capabilities. Studies like those conducted by Kalita and Baruah (2010) highlight the unique geometries and self-assembly properties of similar amide derivatives, showcasing their potential in developing molecular structures with specific binding abilities. The observed tweezer-like geometry and channel-like structures through weak interactions suggest potential applications in molecular recognition and sensor development (Kalita & Baruah, 2010).

Molecular Interactions and Complex Formation

Further investigation into the structural aspects of quinoline derivatives reveals their interaction with various molecules, including aromatic diols, leading to the formation of co-crystals and salts with distinct molecular architectures. Research by Karmakar, Kalita, and Baruah (2009) on the co-crystal formation and hydration states of these compounds provides insights into their solid-state chemistry, which is crucial for designing functional molecular materials with desired physical properties (Karmakar et al., 2009).

Catalysis and Synthesis Applications

The synthesis and catalytic applications of related compounds have been explored in contexts such as the asymmetric hydrogenation of alkenes. Imamoto et al. (2012) developed rigid P-chiral phosphine ligands based on similar molecular frameworks, demonstrating their efficacy in catalyzing the asymmetric hydrogenation process. This research underlines the potential of such compounds in facilitating the synthesis of chiral pharmaceutical ingredients, offering a pathway to more efficient and selective catalytic processes (Imamoto et al., 2012).

Optical and Sensing Properties

The optical properties and sensing capabilities of amide-containing quinoline derivatives have also been a subject of study. Compounds with structural similarities to this compound have shown promising fluorescence properties upon interaction with specific molecules. This characteristic makes them suitable for applications in fluorescence sensing, where they can be used to detect and measure the concentration of various analytes in complex environments (Karmakar, Sarma, & Baruah, 2007).

properties

IUPAC Name

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5/c1-3-19-4-6-22(7-5-19)30-17-21-14-20-15-26-27(37-13-12-36-26)16-25(20)32(29(21)34)18-28(33)31-23-8-10-24(35-2)11-9-23/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQBFIUXAZZJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)OC)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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